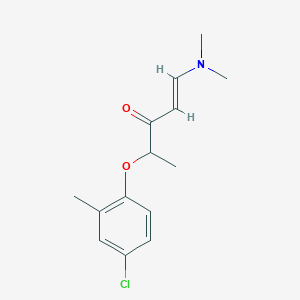

![molecular formula C12H12Cl2N4 B3035347 N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine CAS No. 318284-23-0](/img/structure/B3035347.png)

N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine

Overview

Description

Synthesis Analysis

The synthesis of various benzylideneamino compounds has been reported in the literature. For instance, a crystal compound (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was synthesized and characterized using techniques such as FT-IR, NMR, ESI-MS, and X-ray diffraction . Similarly, a new tripodal ligand, N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]benzylamine, was synthesized, and its copper (II) complexes were examined for catalytic activities . Other related syntheses include the formation of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine through condensation reactions , and the creation of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles via a four-component condensation reaction .

Molecular Structure Analysis

The molecular structures of these compounds have been investigated using various methods. The optimized molecular structures of the synthesized compounds were studied both experimentally and theoretically using B3LYP methods, and the stability of different species in solution was supported by NBO and AIM studies . The intramolecular and intermolecular interactions, such as hydrogen bonds, have been analyzed to understand the planarity and layer formation in the crystal structures .

Chemical Reactions Analysis

The reactivity of these compounds has been explored in different contexts. For example, the synthesized tripodal ligands showed efficient oxidation of 3,5-di-tert-butylcatechol to 3,5-di-tert-butylquinone, indicating their potential as catalysts . The molecular docking studies of the benzylideneamino compound suggested anti-diabetic activity via inhibition of the α-glucosidase enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various spectroscopic techniques. The vibrational frequencies and assignments were reported, and the antidiabetic and antioxidant activities of some compounds were revealed . The influence of ligand structure on the formation and reactivity of complexes was also noted . Additionally, the NMR chemical shifts and coupling constants were correlated with substituent effects, providing insights into the electronic properties of these molecules .

Scientific Research Applications

Synthesis and Structural Properties

- A study focused on the synthesis and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing the reaction of chloral with substituted anilines and subsequent treatment with thioglycolic acid. This work highlights a synthetic route that might be relevant for the synthesis of complex amines like N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine (Issac & Tierney, 1996).

Application in Organic Synthesis

- Research on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions involving aromatic, heterocyclic, and aliphatic amines presents an overview of recent protocols. This review could provide insights into potential catalytic applications of complex amines in organic synthesis (Kantam et al., 2013).

Degradation and Environmental Impact

- A review on the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes discusses the challenges and solutions in mineralizing nitrogen-containing compounds like amines. This might be relevant for understanding the environmental impact and degradation pathways of compounds similar to N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine (Bhat & Gogate, 2021).

Nitrosamine Formation and Risk Assessment

- A review focusing on the risk of formation of carcinogenic N-nitroso compounds from dietary precursors in the stomach provides a comprehensive understanding of the factors influencing the formation of nitrosamines, which might be relevant for assessing the risks associated with the synthesis and use of complex amines (Shephard, Schlatter, & Lutz, 1987).

properties

IUPAC Name |

N-[(E)-benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N4/c1-17(12-10(13)11(14)16-18(12)2)15-8-9-6-4-3-5-7-9/h3-8H,1-2H3/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCOPKUCUTXJOE-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Cl)Cl)N(C)N=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)Cl)Cl)N(C)/N=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-1-methyl-5-[(E)-1-methyl-2-(phenylmethylidene)hydrazin-1-yl]-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

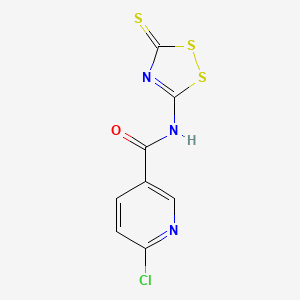

![5-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035265.png)

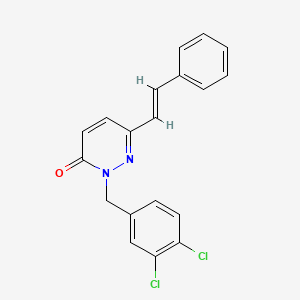

![3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine](/img/structure/B3035267.png)

![(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B3035269.png)

triazin-4-one](/img/structure/B3035276.png)

![7-Methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3035277.png)

![4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenesulfonamide](/img/structure/B3035278.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate](/img/structure/B3035279.png)

![3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B3035282.png)

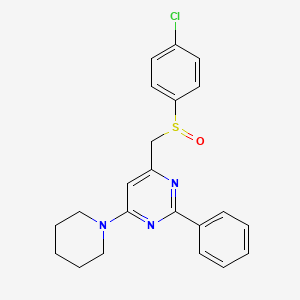

![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine](/img/structure/B3035284.png)

![2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3035287.png)